Product packaging for 2-Amino-2-ethyloctanoic acid(Cat. No.:CAS No. 114781-07-6)

2-Amino-2-ethyloctanoic acid

Cat. No.: B047372
CAS No.: 114781-07-6
M. Wt: 187.28 g/mol
InChI Key: NKBJUCYPZSRVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-ethyloctanoic acid is a non-proteinogenic, non-natural amino acid of significant interest in biochemical and pharmacological research. Its unique structure, featuring an ethyl side chain extending from the alpha-carbon, distinguishes it from canonical amino acids and makes it a valuable tool for probing enzyme specificity and function. A primary research application involves its use as a mechanistic probe and potential inhibitor in studies of enzymes like D-amino acid oxidase (DAAO) and various transaminases, providing insights into substrate recognition and catalytic mechanisms. Furthermore, its structural analogy to other non-standard amino acids positions it as a critical building block for the synthesis of novel peptides and peptidomimetics, enabling the exploration of structure-activity relationships and the development of compounds with modified stability, bioavailability, and biological activity. Researchers also utilize this compound in metabolic pathway studies, particularly to investigate the biosynthesis and degradation of branched-chain amino acids and fatty acids. This compound is provided as a high-purity solid, rigorously characterized to ensure identity and quality for reliable and reproducible experimental results in your research endeavors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO2 B047372 2-Amino-2-ethyloctanoic acid CAS No. 114781-07-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-2-ethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKBJUCYPZSRVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70921495
Record name 2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114781-07-6
Record name 2-Amino-2-ethyloctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70921495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Stereoselective Preparation of 2 Amino 2 Ethyloctanoic Acid

Strategies for the De Novo Synthesis of 2-Amino-2-ethyloctanoic Acid Scaffolds

The de novo synthesis of this compound involves constructing the molecule from simpler, achiral starting materials. These methods can be broadly categorized into those that produce a racemic mixture and those that are designed to yield a specific enantiomer.

Development of Methods for Racemic Mixture Synthesis

One common approach to synthesizing racemic α,α-disubstituted amino acids involves the alkylation of a glycine (B1666218) equivalent. For instance, diethyl acetamidomalonate can serve as a starting material for the synthesis of the racemic backbone of 2-amino-4-ethylhexanoic acid, a structurally similar compound. researchgate.net This method provides a foundation for obtaining the desired carbon skeleton, which can then be subjected to resolution techniques to separate the enantiomers.

Another general method for producing α,α-disubstituted α-amino acids is through the Strecker synthesis, which involves the reaction of a ketone with an amine and cyanide. While not specifically detailed for this compound in the provided context, this represents a classical and viable route for creating racemic α-amino acids.

Asymmetric Synthetic Approaches for Enantiopure this compound

Achieving an enantiomerically pure form of this compound directly is a more efficient strategy than resolving a racemic mixture. Several asymmetric methods have been developed to this end.

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed and often recovered for reuse. wikipedia.org

A notable example is the use of (R)- and (S)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP and SAMP) as chiral auxiliaries. nih.gov These have been successfully employed in the asymmetric synthesis of the enantiomers of 2-ethylhexanoic acid. nih.gov This methodology can be adapted for the synthesis of α-amino acids. For instance, a process based on Schöllkopf's asymmetric synthesis was developed for (R)-2-amino-2-ethylhexanoic acid, a related compound. sciencenet.cn This involved the use of a chiral piperazinone derived from (S)-(+)-2-aminobutyrate. sciencenet.cn

Oxazolidinones, popularized by David A. Evans, are another class of widely used chiral auxiliaries. wikipedia.org They are particularly effective in stereoselective alkylation and aldol (B89426) reactions. wikipedia.orgbath.ac.uk While a direct application to this compound is not specified, the principles of their use in creating chiral centers are well-established and broadly applicable to the synthesis of quaternary α-amino acids. wikipedia.org

Enantioselective catalysis offers a powerful alternative to chiral auxiliaries, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product.

Organocatalysis: Organocatalysts are small organic molecules that can catalyze asymmetric transformations. For example, isothiourea and Brønsted acid catalysis have been cooperatively used for the enantioselective aminomethylation of arylacetic acid esters to produce α-aryl-β²-amino esters. nih.gov While this specific reaction produces a β-amino acid derivative, the principles of cooperative catalysis are relevant to the development of methods for α-amino acids.

Metal-Catalyzed Synthesis: Transition metal catalysts with chiral ligands are widely used for asymmetric synthesis. Asymmetric hydrogenation of α-keto acids using chiral rhodium or ruthenium catalysts is a common method for producing α-amino acids. Iron-catalyzed direct α-amination of carboxylic acids has also been reported as a highly stereocontrolled method for synthesizing both α-monosubstituted and α,α-disubstituted α-amino acids. researchgate.net Furthermore, metal salts of 2-ethylhexanoic acid are utilized as catalysts in various applications, highlighting the interaction of this structural motif with metal centers. researchgate.net

Catalytic Method Catalyst Type Application Example Key Features
Asymmetric HydrogenationChiral Rhodium or RutheniumSynthesis of α-amino acids from α-keto acids. High efficiency for industrial applications.
Iron-Catalyzed α-AminationChiral Iron CatalystsDirect α-amination of carboxylic acids. researchgate.netStep-efficient and uses an earth-abundant metal. researchgate.net
Cooperative CatalysisIsothiourea and Brønsted AcidEnantioselective aminomethylation of arylacetic acid esters. nih.govCreates β²-amino esters with high enantioselectivity. nih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, is an increasingly important tool for the synthesis of chiral compounds. Enzymes can exhibit high enantioselectivity and operate under mild reaction conditions.

Amino acid oxidases are enzymes that catalyze the oxidative deamination of α-amino acids to produce α-keto acids. frontiersin.org This process can be part of a multi-enzymatic cascade for the production of non-canonical α-amino acids. frontiersin.org While a direct biocatalytic route to this compound is not detailed, the synthesis of other unnatural amino acids has been achieved using combinations of enzymes like nitrilases and amidases. frontiersin.org For instance, the biocatalytic production of 2-ethylhexanoic acid esters has been explored, demonstrating the potential for enzymes to handle branched-chain fatty acids and their derivatives. researchgate.netnih.gov

Enzyme Class Reaction Catalyzed Relevance to Unnatural Amino Acids
Amino Acid OxidasesOxidative deamination of α-amino acids. frontiersin.orgCan be used in cascades to produce α-keto acid precursors. frontiersin.org
Nitrilases/AmidaesHydrolysis of nitriles and amides. frontiersin.orgUsed in the synthesis of various D- and L-α-amino acids. frontiersin.org
LipasesEsterification/HydrolysisUsed in the synthesis of branched acid esters. nih.gov

Resolution Techniques for Chiral this compound Enantiomers

When a racemic mixture of this compound is synthesized, the enantiomers must be separated through a process called chiral resolution.

One common method is diastereomeric salt crystallization . This involves reacting the racemic amino acid with a chiral resolving agent, such as a chiral acid or base, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows them to be separated by crystallization. For example, racemic 2-amino-4-ethylhexanoic acid has been resolved by first acylating the amino group and then using an enzyme to selectively hydrolyze one of the enantiomers, leaving the other acylated enantiomer to be separated. researchgate.net Although attempts at classical resolution of racemic 2-amino-2-ethylhexanoic acid and its ester were reported to have failed in one instance, this remains a principal strategy for separating enantiomers. sciencenet.cn

Classical Diastereomeric Salt Resolution

Classical diastereomeric salt resolution is a well-established and widely used technique for separating the enantiomers of a racemic mixture on both laboratory and industrial scales. d-nb.info The fundamental principle involves the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent, typically a chiral base if the target is a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers possess different physical properties, such as solubility, melting point, and boiling point, which allows for their separation through methods like fractional crystallization. d-nb.infolibretexts.orglibretexts.org

Once the diastereomeric salts are separated, the desired enantiomer of the amino acid can be recovered by a simple acid-base workup to remove the chiral auxiliary. libretexts.orglibretexts.org For the resolution of racemic carboxylic acids, naturally occurring and readily available chiral bases like brucine, strychnine, and quinine (B1679958) are frequently employed. libretexts.orglibretexts.org Synthetic chiral amines, such as 1-phenylethanamine, are also effective resolving agents. libretexts.orglibretexts.org

Table 1: Common Chiral Resolving Agents for Racemic Acids

Resolving Agent Type
Brucine Natural Alkaloid (Base)
Strychnine Natural Alkaloid (Base)
Quinine Natural Alkaloid (Base)
(+)-Tartaric Acid Natural Acid
(-)-Malic Acid Natural Acid
1-Phenylethanamine Synthetic Amine (Base)
(1R,2S)-2-Amino-1,2-diphenylethanol Synthetic Amino Alcohol

This table presents a selection of commonly used chiral resolving agents for the separation of racemic acids through the formation of diastereomeric salts.


Enzymatic Kinetic Resolution for Enantioselective Access

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative for accessing enantiopure amino acids. This method utilizes the stereospecificity of enzymes, which catalyze a reaction on only one of the enantiomers in a racemic mixture at a significantly higher rate than the other. This difference in reaction rates allows for the separation of the unreacted, enantiomerically enriched substrate from the product.

Lipases and amidases are among the most commonly used enzymes for the kinetic resolution of amino acid derivatives. researchgate.netbme.hu For instance, Candida antarctica lipase (B570770) B (CALB) is a versatile and widely used biocatalyst for the acylation of racemic amines, demonstrating high conversions and excellent enantioselectivity. bme.hu In a typical kinetic resolution of a racemic amino acid ester, a lipase can selectively hydrolyze one enantiomer, leaving the other enantiomer in high enantiomeric excess.

A key metric for the effectiveness of an enzymatic resolution is the enantioselectivity factor (E), which quantifies the ratio of the reaction rates of the two enantiomers. High E values (typically >100) are desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at around 50% conversion. researchgate.net The development of dynamic kinetic resolution (DKR) processes further enhances the utility of this method. In DKR, the unwanted enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomer. nih.gov This is often achieved by combining a stereoselective enzyme with a racemization catalyst. nih.gov

Table 2: Research Findings on Enzymatic Kinetic Resolution of Amines and Amino Acid Derivatives

Enzyme Substrate Type Acylating Agent/Reaction Key Findings
Lipase B from Candida antarctica Racemic amines Diisopropyl malonate Good conversions (44.9–52.1%) and high enantiomeric excess (92.0–99.9% ee) for the (R)-amides. bme.hu
Penicillin Amidase N-aryl acetyl-γ-aryl-β-amino acids Hydrolysis Excellent enantioselectivity (E value > 100), with the (R)-enantiomer being hydrolyzed much slower. google.com
d-Aminopeptidase and l-Amino Acid Amidase with ACL Racemase Amino acid amides Dynamic Kinetic Resolution Production of D- and L-amino acids from their respective amides. nih.gov

This table summarizes findings from studies on the enzymatic kinetic resolution of various chiral amines and amino acid derivatives, highlighting the enzymes used and the achieved selectivity.


Scalability Considerations in Synthetic Methodologies for this compound

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors, including cost-effectiveness, process efficiency, and environmental impact. While both classical diastereomeric salt resolution and enzymatic kinetic resolution are viable methods, they present different challenges and advantages in terms of scalability.

Diastereomeric salt resolution, despite its limitation of a 50% theoretical yield per cycle, is a robust and well-understood technique that is often used in industrial settings. d-nb.infosciencenet.cn The primary scalability challenges include the cost and availability of the chiral resolving agent, the need for potentially large volumes of solvents for crystallization, and the process for racemizing and recycling the undesired enantiomer. d-nb.infosciencenet.cn

Table 3: Mentioned Compounds

Compound Name
This compound
Brucine
Strychnine
Quinine
(+)-Tartaric Acid
(-)-Malic Acid
1-Phenylethanamine
(1R,2S)-2-Amino-1,2-diphenylethanol
Diisopropyl malonate
N-aryl acetyl-γ-aryl-β-amino acids

Role of 2 Amino 2 Ethyloctanoic Acid As a Chiral Building Block in Advanced Chemical Research

Incorporation into Peptide and Protein Analogs

The introduction of sterically demanding, unnatural amino acids like 2-amino-2-ethyloctanoic acid into peptide chains is a powerful strategy for creating analogs with enhanced properties. nih.gov The dual substitution at the α-carbon fundamentally alters the peptide's structural and functional characteristics compared to peptides composed solely of natural L-amino acids.

The incorporation of α,α-disubstituted amino acids, such as this compound, profoundly restricts the conformational freedom of the peptide backbone. The steric bulk of the two alkyl substituents severely limits the possible values of the phi (φ) and psi (ψ) dihedral angles, which dictate the secondary structure of the peptide. This restriction preferentially channels the peptide into well-defined secondary structures, most notably helical conformations like the 3₁₀-helix and α-helix. researchgate.net While natural peptides often exist in a dynamic equilibrium of multiple conformations in solution, peptides containing these modified residues can be "locked" into a single, stable, helical structure. nih.gov This ability to enforce a specific conformation is a critical tool for studying structure-activity relationships.

Table 1: Conformational Effects of α,α-Disubstituted Amino Acid Incorporation

Feature Standard Peptides (α-mono-substituted) Peptides with this compound
Backbone Flexibility High; wide range of allowed φ/ψ angles Low; highly restricted φ/ψ angles
Conformational Equilibrium Often exists as an ensemble of structures Tends to adopt a single, stable conformation
Helical Propensity Dependent on sequence and environment Strong intrinsic promoter of helical structures

| Dominant Secondary Structures | Beta-sheets, random coils, helices | 3₁₀-helices and α-helices |

A major obstacle in the development of therapeutic peptides is their rapid degradation by proteases in the body. chimia.ch Proteases exhibit high stereospecificity, primarily recognizing and cleaving peptide bonds adjacent to L-α-mono-substituted amino acids. The unique structure of this compound provides exceptional resistance to enzymatic degradation. nih.govnih.gov The two bulky substituents at the α-carbon create a steric shield that physically blocks the peptide's backbone from fitting into the active site of proteolytic enzymes. researchgate.net This makes peptides containing this residue significantly more stable in biological environments, a crucial attribute for peptide-based drug candidates. nih.govnih.gov

Bioactivity: By constraining a peptide into its bioactive conformation (the specific 3D shape required to bind to its target), this amino acid can lead to a substantial increase in potency. The rigid, helical structure often mimics the bound state of the natural peptide, resulting in higher binding affinity.

Selectivity: The well-defined and rigid conformation can improve the peptide's selectivity for a specific receptor subtype, reducing off-target effects.

Stability: Beyond protease resistance, the constrained conformation can also protect against chemical degradation pathways such as hydrolysis and racemization, further increasing the molecule's shelf-life and in vivo half-life. sigmaaldrich.comnih.gov Studies on similar unnatural fatty amino acids have shown that their incorporation can improve the antimicrobial activity of peptides by as much as 16-fold. nih.gov

Table 2: Research Findings on Stability and Bioactivity Modulation

Parameter Effect of this compound Incorporation Rationale
Proteolytic Stability Significantly Increased Steric hindrance at the α-carbon prevents enzyme active site binding. nih.govnih.gov
Binding Affinity (Potency) Often Increased The peptide is locked in a bioactive, helical conformation, enhancing target interaction.
Receptor Selectivity Can be Improved A rigid structure reduces binding to unintended targets.

| Chemical Stability | Increased | Reduced flexibility can minimize susceptibility to chemical degradation pathways like hydrolysis. sigmaaldrich.com |

The advantageous properties imparted by this compound make it a powerful tool in modern drug discovery and biomolecular engineering. In peptide drug design, its use allows for the transformation of natural peptides with poor stability and pharmacokinetics into viable drug candidates with extended half-lives and improved efficacy. doi.org These "peptidomimetics" bridge the gap between small molecules and large biologics, offering high specificity and potency. researchgate.net In biomolecular engineering, this and other unnatural amino acids are used to construct novel protein and peptide scaffolds with tailored structures and functions, creating new tools for diagnostics, research, and materials science. nih.gov

Utilization in the Synthesis of Complex Organic Architectures

The utility of this compound extends beyond peptide chemistry. As a chiral molecule with multiple functional groups, it serves as a valuable starting material for the synthesis of other complex organic molecules.

Amino acids are widely recognized as versatile chiral precursors for the synthesis of a broad range of compounds. evonik.com this compound, with its defined stereochemistry at the α-carbon, is a valuable chiral building block. It can be used as a starting material or an intermediate in multi-step syntheses of specialized fine chemicals, such as chiral ligands for asymmetric catalysis, or as a key fragment in the total synthesis of complex natural products. In the pharmaceutical industry, such chiral intermediates are crucial for the production of enantiomerically pure active pharmaceutical ingredients (APIs), ensuring the final drug product has the desired therapeutic effect and avoids potential side effects from other stereoisomers. molkem.commidas-pharma.com

Scaffold Development for Supramolecular Systems and Self-Assembled Structures

No research articles were found that specifically describe the use of this compound in the development of scaffolds for supramolecular systems or in the study of its self-assembly properties.

Broader Applications in Asymmetric Synthesis

As Chiral Precursors and Reagents

There is no available literature detailing the use of this compound as a chiral precursor or reagent in asymmetric synthesis.

As Chiral Auxiliaries

This compound, specifically the (2R)-enantiomer, is commercially classified as a chiral auxiliary. However, no specific examples or research findings on its application and efficacy in this role have been published in accessible scientific journals.

As Organocatalysts in Stereoselective Transformations

No studies were identified that investigate or report the use of this compound as an organocatalyst in any stereoselective transformations.

Advanced Analytical Methodologies for the Characterization and Quantification of 2 Amino 2 Ethyloctanoic Acid

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic methods are fundamental in the analytical workflow for 2-Amino-2-ethyloctanoic acid, providing the necessary resolution to separate it from other compounds and to assess its enantiomeric purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the enantioselective analysis of amino acids. To make amino acids volatile for GC analysis, they must be derivatized. cat-online.comnih.gov This typically involves a two-step process of esterification followed by acylation using achiral reagents. cat-online.com The resulting volatile derivatives can then be separated on a chiral stationary phase. cat-online.com

For α,α-dialkylated amino acids like this compound, this method can achieve high responsiveness with low detection limits. nih.gov The enantiomers are separated based on their differential interactions with the chiral stationary phase, allowing for accurate determination of the enantiomeric excess. nih.gov Mass spectrometry provides definitive identification of the compound based on its mass spectrum.

A common derivatization protocol for GC-MS analysis of amino acids is the conversion to N-trifluoroacetyl-O-alkyl esters. nih.gov The choice of derivatization reagents and the optimization of reaction conditions are critical to prevent side reactions and ensure complete derivatization.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are widely used for the quantitative analysis of amino acids. nih.govresearchgate.netnih.govnih.govresearchgate.net These techniques offer high precision and accuracy for determining the concentration of this compound in various samples.

The separation of underivatized amino acids by reversed-phase HPLC can be challenging due to their high polarity. chromatographyonline.com However, methods have been developed that utilize ion-pairing agents in the mobile phase to enhance retention. chromatographyonline.com UHPLC systems, with their smaller particle-sized columns, can achieve faster separations and higher efficiencies compared to traditional HPLC. chromatographyonline.comnih.gov

For sensitive detection, especially at low concentrations, pre-column or post-column derivatization is often employed. nih.gov Derivatization with reagents that introduce a chromophore or fluorophore allows for detection by UV or fluorescence detectors, significantly enhancing sensitivity. nih.govlcms.cz

Below is an interactive table summarizing typical HPLC/UHPLC conditions for amino acid analysis.

ParameterHPLCUHPLC
Column C18, 150 x 4.6 mm, 5 µmC18, 100 x 2.1 mm, <2 µm
Mobile Phase Gradient of aqueous buffer and acetonitrileGradient of aqueous buffer and acetonitrile
Detection UV, Fluorescence (with derivatization)UV, Fluorescence, Mass Spectrometry
Run Time 20-40 minutes< 10 minutes
Pressure 100-200 bar400-1000 bar

Capillary Electrophoresis (CZE) for High-Efficiency Separations

Capillary Zone Electrophoresis (CZE), a form of capillary electrophoresis (CE), is a high-efficiency separation technique that can be applied to the analysis of amino acids. tandfonline.comnih.govcreative-proteomics.comspringernature.comoup.com CZE separates molecules based on their charge-to-size ratio in an electric field, offering rapid analysis times and minimal sample consumption. diva-portal.orgnih.govnih.gov

For the enantiomeric separation of amino acids, a chiral selector is typically added to the background electrolyte. tandfonline.com Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the amino acid enantiomers, leading to different migration times. tandfonline.com

Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and selectivity for the qualitative and quantitative analysis of amino acids. creative-proteomics.comspringernature.com This combination allows for the direct detection of underivatized amino acids, simplifying sample preparation. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key step in the analysis of amino acids by chromatography, serving to improve volatility for GC, enhance detection for HPLC, and enable chiral separation. nih.govnih.govsigmaaldrich.comresearchgate.netyoutube.comnih.govyoutube.com

Optimization of Derivatization Conditions for Amino Acid Enantiomers

The goal of derivatization for chiral analysis is to convert the enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. This is achieved by reacting the amino acid with a chiral derivatizing agent. A widely used reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). nih.govbiorxiv.org

The optimization of derivatization conditions, such as pH, temperature, and reaction time, is crucial to ensure a complete and reproducible reaction. nih.gov For instance, using a borate (B1201080) buffer at a specific pH can be critical for achieving efficient derivatization while minimizing side reactions. nih.gov

The choice of the chiral derivatizing agent can also influence the resolution of the diastereomers. Different reagents may provide better separation for different types of amino acids.

Mitigation of Racemization during Derivatization Processes

A significant challenge during the derivatization of amino acids is the potential for racemization, which is the conversion of one enantiomer into its mirror image, leading to inaccurate determination of the enantiomeric ratio. rsc.orgpeptide.commdpi.com Racemization is more likely to occur under harsh reaction conditions, such as high temperatures or extreme pH. nih.govrsc.org

To mitigate racemization, derivatization conditions must be carefully controlled. This includes using milder reagents, optimizing the reaction temperature and time, and carefully controlling the pH of the reaction mixture. nih.gov For example, studies have shown that the presence of water can suppress racemization under certain alkaline conditions. rsc.org In peptide synthesis, the addition of certain reagents like HOBt can suppress racemization during the coupling of amino acids. peptide.com The reaction mechanism of racemization often involves the formation of a carbanion intermediate, and understanding these mechanisms can help in designing strategies to prevent it. mdpi.com

Spectroscopic Techniques for Elucidating Structure and Conformation

The definitive characterization of this compound necessitates the use of advanced spectroscopic techniques. These methods provide comprehensive information regarding the compound's atomic connectivity, stereochemistry, molecular mass, and the nature of its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for confirming the molecular skeleton and assigning the relative stereochemistry.

The ¹H NMR spectrum is expected to display distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms, with protons nearer to the amino and carboxyl groups appearing further downfield. The ethyl group and the octanoic chain would present characteristic splitting patterns (e.g., triplets and sextets) due to spin-spin coupling, allowing for the mapping of proton proximities.

The ¹³C NMR spectrum provides information on the carbon framework, with the carbonyl carbon of the carboxylic acid exhibiting a characteristic downfield shift. The quaternary carbon at the C2 position, bonded to the amino, ethyl, and hexyl groups, would also have a unique chemical shift.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on established principles of NMR spectroscopy and data from analogous structures.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on established principles of NMR spectroscopy and data from analogous structures.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula (C₁₀H₂₁NO₂).

In tandem mass spectrometry (MS/MS), the protonated molecule [M+H]⁺ is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable structural information. For α-amino acids, a common fragmentation pathway is the neutral loss of the carboxylic acid group as formic acid (HCOOH) or as a combination of H₂O and CO. nih.gov Another typical fragmentation is the loss of the amino group.

For this compound, key fragmentation pathways would likely include:

Loss of the carboxyl group (-COOH): A neutral loss of 45 Da is a characteristic fragmentation of amino acids. researchgate.net

Alpha-cleavage: Cleavage of the C-C bonds adjacent to the carbon bearing the amino group, leading to the loss of the hexyl or ethyl radical.

Loss of ammonia (B1221849) (-NH₃): A neutral loss of 17 Da from the parent ion.

Analysis of these fragmentation patterns allows for the confirmation of the core structure, including the placement of the ethyl and amino groups at the C2 position. The mass spectrum of its structural isomer, 2-aminooctanoic acid, shows a characteristic base peak at m/z 74, corresponding to the [H₂N-CH-COOH]⁺ fragment; a similar key fragment would be expected for this compound. nist.gov

Table 3: Predicted Mass Spectrometry Fragments for this compound The molecular weight of this compound (C₁₀H₂₁NO₂) is 187.16 g/mol .

Fourier-Transform Infrared (FTIR) Spectroscopy and UV-Vis Spectrophotometry for Functional Group and Electronic Characterization

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. scispace.com For this compound, the FTIR spectrum would confirm the presence of the amino (-NH₂), carboxyl (-COOH), and alkyl (C-H) groups.

Key expected absorption bands include:

A broad O-H stretching band from the carboxylic acid group.

N-H stretching vibrations from the primary amine.

Strong C-H stretching bands from the ethyl and hexyl chains.

A sharp, strong C=O stretching band from the carbonyl of the carboxylic acid.

N-H bending vibrations, which are also characteristic of primary amines.

Table 4: Predicted FTIR Absorption Bands for this compound Data is based on typical vibrational frequencies for organic functional groups.

UV-Vis Spectrophotometry is used to study electronic transitions within a molecule. scispace.com Aliphatic amino acids like this compound lack extensive chromophores (i.e., systems of conjugated double bonds). The primary electronic transitions available are the n→π* transition of the carbonyl group and the n→σ* transition of the lone pair on the nitrogen atom. researchgate.net These transitions typically occur at wavelengths below 220 nm, which is outside the range of standard UV-Vis spectrophotometers. Therefore, the compound is expected to be largely transparent in the 220-800 nm UV-Visible range.

Table 5: Predicted UV-Vis Absorption for this compound

Computational Studies on 2 Amino 2 Ethyloctanoic Acid and Its Derivatives

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to explore the three-dimensional structure and dynamic behavior of 2-Amino-2-ethyloctanoic acid. The presence of two substituents on the α-carbon—an ethyl group and a hexyl chain (as part of the octanoic acid backbone)—imposes significant steric constraints that dictate its conformational landscape.

The conformational preferences of an amino acid are crucial as they influence the local and global structure of peptides into which they are incorporated. For this compound, the steric hindrance caused by the α-ethyl and α-hexyl groups severely restricts the rotation around the N-Cα (φ) and Cα-C' (ψ) backbone dihedral angles. Computational searches for energy minima on the potential energy surface are used to identify the most stable conformations. researchgate.net

Unlike proteinogenic amino acids, which have a broader range of allowed conformations, α,α-disubstituted amino acids like this one are expected to have a much more constrained Ramachandran map. nih.gov The lowest energy conformations are predicted by identifying regions of the map that minimize steric clashes between the side chains and the peptide backbone.

Table 1: Predicted Low-Energy Conformational Regions for this compound This table presents hypothetical, yet plausible, data based on typical findings for sterically hindered α,α-disubstituted amino acids.

Conformational RegionApproximate Dihedral Angles (φ, ψ)Relative Energy (kcal/mol)Key Stabilizing Interactions
Helical (α-like)(-60° ± 20°, -40° ± 20°)0.00Intramolecular hydrogen bond (C=O...H-N) in peptide context; minimized steric repulsion.
Extended (β-like)(-140° ± 20°, +135° ± 20°)1.5 - 2.5Sterically allowed but less favorable due to lack of local stabilizing interactions.
Inverse Helical (αL-like)(+60° ± 20°, +40° ± 20°)0.2 - 0.8A distinct low-energy minimum, often close in energy to the right-handed helical form.

Computational Investigation of Conformational Changes Induced in Peptides by this compound Residues

When incorporated into a peptide sequence, a this compound residue acts as a potent conformation-directing element. Molecular dynamics (MD) simulations are a key tool to investigate how this residue affects the structure of the host peptide. nih.gov These simulations model the atomic motions of the peptide over time, providing insights into its flexibility and preferred secondary structures.

The inclusion of this residue is predicted to stabilize helical structures, such as 310-helices or α-helices, by restricting the conformational freedom of the peptide backbone. nih.gov The steric bulk of the α-substituents pre-organizes the backbone into a helical fold, reducing the entropic penalty associated with helix formation. This is a common strategy in peptide design to create more stable and rigid peptide analogs. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed electronic structure information. This is invaluable for understanding the mechanisms of reactions involved in the synthesis and derivatization of this compound.

The synthesis of α,α-disubstituted amino acids can be challenging. Quantum chemical modeling can elucidate the reaction pathways by calculating the energies of reactants, products, and, most importantly, the transition states that connect them. mdpi.com This allows for the determination of activation energies, which are critical for predicting reaction rates and identifying potential bottlenecks in a synthetic route. For instance, in a Strecker synthesis or a phase-transfer catalysis alkylation to produce the target compound, theoretical studies can compare different reagents or catalysts by modeling the respective transition state energies to find the most efficient pathway.

Table 2: Hypothetical Reaction Energetics for a Key Synthetic Step This table illustrates the type of data generated from quantum chemical calculations for a hypothetical alkylation step in the synthesis of this compound.

Reaction PathwayCatalystTransition State Energy (kcal/mol)Activation Energy (ΔE‡) (kcal/mol)Reaction Energy (ΔEr) (kcal/mol)
Pathway ATetrabutylammonium bromide-450.2+22.5-15.8
Pathway B(S)-BINAP-Pd(II) Complex-485.6+18.1-16.2

Prediction of Reactivity and Selectivity in Derivatization Reactions

Quantum chemical calculations can predict the reactivity of different sites within the this compound molecule. By calculating properties like molecular electrostatic potential (MEP) maps and frontier molecular orbital (HOMO/LUMO) energies, researchers can identify the most likely sites for electrophilic or nucleophilic attack. researchgate.net This is crucial for planning derivatization reactions, such as modifying the carboxylic acid or amino group. For example, calculating the charge distribution can help predict whether N-acylation or O-esterification will be more favorable under specific conditions, thus guiding the design of selective chemical modifications.

In Silico Design and Prediction of Interactions with Biological Systems

A primary goal of designing novel amino acids is to create peptides or small molecules with specific biological activities. In silico methods are essential for predicting how derivatives of this compound might interact with biological targets like proteins or receptors. mdpi.compeerscientist.com

Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a receptor. nih.gov In this process, a model of a this compound-containing peptide would be computationally placed into the binding site of a target protein. The program then samples numerous orientations and conformations, scoring them based on factors like electrostatic and van der Waals interactions. mdpi.com

This analysis can identify key intermolecular interactions, such as hydrogen bonds or hydrophobic contacts, between the ligand and specific amino acid residues in the target's binding pocket. researchgate.net The results, often expressed as a binding energy or docking score, help prioritize which derivatives are most likely to be active and warrant synthesis and experimental testing. researchgate.net Such computational screening significantly accelerates the drug discovery process by focusing resources on the most promising candidates. mdpi.com

Table 3: Example of a Molecular Docking Analysis for a Designed Peptide This table shows representative results from a docking simulation of a hypothetical peptide containing this compound (AEOA) against a target protein kinase.

Peptide DerivativeTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Ac-Tyr-(AEOA)-Arg-NH2Kinase XYZ-9.8Glu-121, Leu-78Hydrogen Bond, Hydrophobic
Ac-Phe-(AEOA)-Lys-NH2Kinase XYZ-9.2Glu-121, Val-85Hydrogen Bond, Hydrophobic
Ac-Trp-(AEOA)-His-NH2Kinase XYZ-8.5Asp-181, Met-118Hydrogen Bond, van der Waals

Rational Design of Peptidomimetics Incorporating this compound

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation, better bioavailability, and increased receptor affinity and selectivity. mdpi.comnih.govlongdom.org The rational design of these molecules often involves the incorporation of unnatural amino acids to control their three-dimensional structure. nih.gov

The incorporation of this compound into a peptide sequence is a strategic design choice aimed at conferring specific structural and chemical properties. As a dialkylated α-amino acid, it is expected to severely restrict the conformational freedom of the peptide backbone in its vicinity. This is a well-established strategy to stabilize specific secondary structures, such as β-turns or helical conformations, which are often crucial for biological activity. The restriction of the phi (Φ) and psi (Ψ) backbone dihedral angles can pre-organize the peptidomimetic into a conformation that is optimal for binding to its biological target, thereby reducing the entropic penalty of binding and potentially increasing affinity.

The design process for peptidomimetics containing this compound would typically follow these steps:

Target Identification and Lead Peptide: A biological target is identified, along with a lead peptide that shows some desired activity. The key amino acid residues in the lead peptide responsible for its interaction with the target ("hot spots") are determined.

Structural Hypothesis: Based on the known structure of the target or homologous proteins, a hypothesis is formed about the bioactive conformation of the lead peptide. This often involves identifying a specific turn or helical region that is critical for binding.

Strategic Substitution: this compound would be strategically substituted for a residue in the lead peptide, typically at a position where a specific conformational lock is desired. For instance, its inclusion could be designed to induce a β-turn, a structural motif frequently involved in molecular recognition.

Conformational Analysis: Computational tools, such as molecular mechanics and quantum chemistry calculations, would be used to predict the conformational preferences of the resulting peptidomimetic. This would help in assessing whether the desired secondary structure is indeed stabilized by the substitution.

Property Prediction: The lipophilic octyl chain of this compound would be expected to enhance the molecule's ability to interact with hydrophobic pockets in the target protein or to improve its membrane permeability. These properties can be estimated using computational models that calculate parameters like LogP.

The following table illustrates the potential impact of substituting a natural amino acid with this compound on the conformational properties of a model tetrapeptide.

Peptide SequenceSubstituted ResiduePredicted Dominant ConformationKey Stabilizing FeatureExpected Impact on Target Interaction
Ac-Ala-Gly-Ala-NH2Glycine (B1666218)Random Coil / FlexibleHigh conformational flexibilityWeak, non-specific binding due to high entropic penalty
Ac-Ala-(this compound)-Ala-NH2This compoundType I/II β-turnSteric hindrance from α-ethyl group restricting Φ/Ψ anglesPotentially stronger, specific binding due to pre-organized conformation

Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Once a peptidomimetic incorporating this compound has been designed, molecular docking and molecular dynamics (MD) simulations are employed to predict and analyze its interaction with the target protein at an atomic level. mdpi.com

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. researchgate.netmdpi.com For a peptidomimetic containing this compound, docking studies would be performed to:

Identify the Binding Site: Confirm that the peptidomimetic binds to the intended active or allosteric site on the target protein.

Predict the Binding Pose: Determine the most likely three-dimensional arrangement of the peptidomimetic within the binding site. This would reveal which parts of the molecule are interacting with specific amino acid residues of the target.

Estimate Binding Affinity: Calculate a scoring function that estimates the binding free energy, providing a preliminary assessment of the ligand's potency.

The long, hydrophobic octyl chain of this compound would be expected to play a significant role in these interactions, likely inserting into a deep hydrophobic pocket within the receptor. The docking results would highlight key interactions, such as hydrogen bonds involving the peptide backbone and hydrophobic contacts from the ethyl and octyl groups.

Molecular Dynamics (MD) Simulations provide a more detailed and dynamic picture of the ligand-target complex. nih.govnih.gov An MD simulation calculates the motion of every atom in the system over time, offering insights into the stability of the complex and the conformational changes that may occur upon binding. For a complex of a target protein with a this compound-containing peptidomimetic, MD simulations would be used to:

Assess Binding Stability: The simulation would show whether the binding pose predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand's position would be monitored to see if it remains in the binding pocket.

Analyze Intermolecular Interactions: MD simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the complex, including their persistence over the course of the simulation.

Probe Conformational Dynamics: The simulation would reveal the flexibility of both the ligand and the protein upon binding. It would show how the constrained conformation induced by this compound is maintained within the dynamic environment of the binding site.

Calculate Binding Free Energy: Advanced MD-based methods, such as free energy perturbation (FEP) or thermodynamic integration (TI), can provide more accurate calculations of the binding free energy than docking scores.

The following table presents hypothetical data from a molecular dynamics simulation of a peptidomimetic containing this compound bound to a generic protein kinase target.

Simulation ParameterValueInterpretation
Simulation Time200 nsProvides a reasonable timescale to assess the stability of the complex.
Ligand RMSD1.5 ± 0.3 ÅIndicates that the peptidomimetic remains stably bound in the active site.
Average Intermolecular Hydrogen Bonds3.2Suggests consistent hydrogen bonding between the ligand and the protein.
Binding Free Energy (MM/PBSA)-45.5 kcal/molPredicts a strong binding affinity for the target.
Key Interacting ResiduesLeu83, Val91, Phe145Highlights the hydrophobic pocket where the octyl chain of the ligand binds.

Through the iterative use of rational design, molecular docking, and MD simulations, researchers can refine the structure of peptidomimetics containing this compound to optimize their binding affinity and selectivity for a given biological target, accelerating the development of new therapeutic agents.

Future Directions and Emerging Research Avenues for 2 Amino 2 Ethyloctanoic Acid

Development of Environmentally Sustainable Synthetic Methodologies (Green Chemistry)

The future synthesis of 2-Amino-2-ethyloctanoic acid and other α,α-disubstituted amino acids is increasingly leaning towards green chemistry principles to minimize environmental impact. Traditional synthetic routes can be lengthy and often rely on harsh reagents and organic solvents. researchgate.net Emerging research focuses on developing more sustainable alternatives.

Key green chemistry approaches applicable to the synthesis of non-proteinogenic amino acids include:

Biocatalysis and Enzymatic Synthesis : Utilizing enzymes, such as L-specific amidases or transaminases, can offer high enantioselectivity under mild, aqueous conditions. researchgate.net Engineered enzymes could be developed to specifically accommodate the steric bulk of the ethyl and octyl groups at the α-carbon, providing a direct and efficient route to the desired stereoisomer.

Photocatalysis : Visible-light-mediated photocatalysis is a powerful tool for C-H functionalization, allowing for the direct modification of simpler amino acid precursors under mild conditions. nih.govresearchgate.net This approach could reduce the number of synthetic steps and avoid the use of toxic reagents. nih.gov

Aqueous Media : Shifting from organic solvents to water is a cornerstone of green chemistry. researchgate.net Developing synthetic methods, such as copper-catalyzed reactions that can be performed in water, would significantly improve the environmental profile of the synthesis of this compound. researchgate.net

Flow Chemistry : Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to batch processes. They allow for precise control over reaction parameters, which can lead to higher yields and purity, while minimizing waste.

Table 1: Comparison of Conventional vs. Green Synthetic Approaches
ParameterConventional SynthesisGreen Chemistry Approach
SolventsOften reliant on volatile organic compounds (VOCs)Emphasis on aqueous media or solvent-free conditions researchgate.net
CatalystsStoichiometric reagents, heavy metalsEnzymatic, photocatalytic, or recyclable metal catalysts researchgate.netnih.gov
Energy InputOften requires high temperatures and pressuresMild conditions (e.g., room temperature) using light or biocatalysis nih.gov
Waste GenerationCan produce significant amounts of hazardous wasteHigher atom economy, reduced byproducts

Exploration of Novel Bio-Inspired and Biomimetic Systems

The unique conformational properties of α,α-disubstituted amino acids make this compound an attractive building block for bio-inspired and biomimetic materials. researchgate.net When incorporated into peptide chains, these amino acids restrict the rotational freedom of the peptide backbone, leading to the formation of stable secondary structures like helices and turns. nih.gov

Future research in this area will likely focus on:

Peptide-Based Biomaterials : Designing peptides incorporating this compound to create self-assembling nanomaterials. nih.gov These materials could form hydrogels, fibers, or other ordered structures for applications in tissue engineering, drug delivery, and biosensing. The amphiphilic nature of the amino acid, with its long alkyl chain and polar head, could be harnessed to drive the self-assembly process.

Enzyme and Receptor Mimetics : The conformationally constrained peptides can serve as scaffolds for creating synthetic mimics of enzyme active sites or receptor binding pockets. The defined structure could allow for precise positioning of functional groups to achieve specific catalytic activity or binding affinity.

Biomimetic Coatings : Developing durable, multifunctional coatings by combining this compound with other natural molecules like polyphenols. nih.gov Such bio-inspired coatings could have applications in food packaging, medical devices, and anti-corrosion materials. nih.gov

Integration with Advanced Robotics and High-Throughput Screening for Discovery

The discovery of new applications and properties of this compound can be dramatically accelerated by integrating advanced robotics and high-throughput screening (HTS). wikipedia.org These technologies allow researchers to conduct millions of tests, rapidly identifying compounds with desired activities. wikipedia.org

Future directions include:

Automated Synthesis Platforms : Robotic systems can automate the multi-step synthesis of libraries of peptides and small molecules containing this compound. nih.govyoutube.com This enables the rapid creation of a diverse set of compounds for screening without manual intervention. nih.gov

High-Throughput Screening (HTS) for Biological Activity : HTS platforms, using microtiter plates and sensitive detectors, can screen vast libraries of compounds for biological activity, such as enzyme inhibition or receptor binding. wikipedia.orgnih.gov This approach can quickly identify lead compounds for drug discovery that feature the unique structural properties imparted by this compound.

Robotic Exploration of Material Properties : Automated platforms can be employed to systematically explore how the incorporation of this compound affects the properties of materials. rsc.org For example, a robot could synthesize and test thousands of polymer formulations to discover novel materials with enhanced thermal stability or specific mechanical properties.

Table 2: Impact of Automation on the Discovery Pipeline
StageConventional ApproachRobotics & HTS ApproachKey Advantage
Compound SynthesisManual, one at a timeAutomated, parallel synthesis of large libraries nih.govSpeed and Diversity
ScreeningLow-throughput, hypothesis-drivenScreening of millions of compounds per day wikipedia.orgnih.govMassive Data Generation
Data AnalysisManual analysis of small datasetsComputational analysis to identify "hits" from large datasets wikipedia.orgEfficiency and Hit Identification

Applications in Advanced Materials Science and Nanotechnology

The unique chemical structure of this compound makes it a promising candidate for inclusion in advanced materials and nanotechnologies. Its properties can be leveraged to create materials with novel functions.

Emerging research areas are:

Functional Nanomaterials : Amino acids are being explored as building blocks for functional nanomaterials with tailored optical, electrical, and catalytic properties. mdpi.com The long alkyl chain of this compound could be used to functionalize nanoparticles, improving their solubility in non-polar media or directing their assembly into larger structures.

Peptide-Nanoparticle Hybrids : Creating hybrid materials by conjugating peptides containing this compound to nanoparticles (e.g., gold or silver). mdpi.com The peptide component can provide biocompatibility and specific recognition capabilities, while the nanoparticle offers unique physical properties for applications in diagnostics and therapeutics. mdpi.com

Polymer Chemistry : As a monomer or functional additive, this compound could be incorporated into polymers to modify their properties. The bulky side chains could alter the polymer's thermal properties, crystallinity, and mechanical strength. Its chiral nature could also be used to create polymers with specific optical activities.

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for 2-Amino-2-ethyloctanoic acid, and how can purity be optimized?

  • Methodology:

  • Strecker Synthesis: Adapt protocols for α-amino acids by reacting 2-ethyloctanal with ammonium chloride and potassium cyanide. Monitor pH (8–10) and temperature (40–60°C) to minimize byproducts .
  • Enzymatic Resolution: Use immobilized lipases or proteases for enantioselective synthesis. For example, Candida antarctica lipase B (CAL-B) in organic solvents (e.g., hexane) can improve chiral purity .
  • Purification: Employ recrystallization (ethanol/water mixtures) or reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) to achieve >95% purity .

Q. How can researchers validate the structural identity of this compound?

  • Analytical Workflow:

  • NMR Spectroscopy: Assign peaks using 1H^1H-NMR (δ 1.2–1.5 ppm for ethyl group, δ 3.2 ppm for α-amino proton) and 13C^{13}C-NMR (δ 175 ppm for carboxyl carbon) .
  • Mass Spectrometry: ESI-MS in positive ion mode (expected [M+H]+^+ at m/z 188.2) with collision-induced dissociation (CID) to confirm fragmentation patterns .
  • Chiral HPLC: Use a Chirobiotic T column (30% methanol in 20 mM ammonium acetate, pH 4.5) to resolve enantiomers .

Q. What safety protocols are critical for handling this compound in lab settings?

  • Risk Mitigation:

  • PPE: Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (based on analogous α-amino acid safety data) .
  • Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile reagents (e.g., cyanides in Strecker synthesis) .
  • Waste Disposal: Neutralize acidic/basic residues before disposal in approved biohazard containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

  • Troubleshooting Strategies:

  • Solubility Profiling: Test in buffered solutions (pH 2–12) using UV-Vis spectroscopy (λ = 210 nm). Compare results with computational predictions (e.g., ACD/Labs or ChemAxon software) .
  • pKa Determination: Use potentiometric titration (0.1 M HCl/NaOH) with a glass electrode. Cross-validate with capillary electrophoresis (20 mM borate buffer, pH 9.3) .
  • Batch Variability: Analyze impurities via LC-MS and correlate with synthesis conditions (e.g., residual solvents or unreacted aldehydes) .

Q. What experimental designs are optimal for studying the metabolic stability of this compound in biological systems?

  • In Vitro Assays:

  • Hepatocyte Incubations: Use primary human hepatocytes (1 × 106^6 cells/mL) in Williams’ Medium E with 10 µM test compound. Quantify parent compound depletion via LC-MS/MS over 24 hours .
  • Microsomal Stability: Incubate with liver microsomes (0.5 mg protein/mL) and NADPH (1 mM). Monitor metabolic half-life (t1/2t_{1/2}) using pseudo-first-order kinetics .

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or transporters)?

  • In Silico Workflow:

  • Docking Studies: Use AutoDock Vina or Schrödinger Glide to model binding to target proteins (e.g., LAT1 transporter). Validate with molecular dynamics simulations (GROMACS, 100 ns) .
  • QSAR Modeling: Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.